molecular formula C18H16INO3 B5306612 ethyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate

ethyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate

Cat. No.: B5306612
M. Wt: 421.2 g/mol
InChI Key: IEESUNAGWOBJBD-FOWTUZBSSA-N
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Description

Ethyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate is an organic compound with a complex structure that includes an ethyl ester, an iodobenzoyl group, and a phenylprop-2-enoate moiety

Properties

IUPAC Name

ethyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)20-17(21)14-8-10-15(19)11-9-14/h3-12H,2H2,1H3,(H,20,21)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEESUNAGWOBJBD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate typically involves the reaction of ethyl acetoacetate with 4-iodobenzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require a solvent like dichloromethane and a temperature control to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation

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